molecular formula C11H14N4 B7542279 N1-(phthalazin-1-yl)propane-1,3-diamine

N1-(phthalazin-1-yl)propane-1,3-diamine

Cat. No.: B7542279
M. Wt: 202.26 g/mol
InChI Key: KUHYUWXNEQOXJD-UHFFFAOYSA-N
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Description

N1-(Phthalazin-1-yl)propane-1,3-diamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer therapies. It features a phthalazine heterocycle linked to a flexible propane-1,3-diamine chain. The phthalazine core is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities . Researchers are particularly interested in phthalazine derivatives for their potential as enzyme inhibitors. Studies have shown that similar compounds can act as dual inhibitors of key receptor tyrosine kinases, such as VEGFR-2 and EGFR, which are critical targets in anti-angiogenic and anticancer drug development . The inhibition occurs through hydrogen bonding interactions between the phthalazine ring's nitrogen atoms and key amino acid residues in the ATP-binding sites of these enzymes . Furthermore, amino- and polyaminophthalazinone derivatives have demonstrated promising cytotoxic activities in biological screenings against various cancer cell lines, such as HT-29 and PC-3 . The propane-1,3-diamine side chain in this compound provides a handle for further chemical modification and conjugation, allowing researchers to fine-tune properties like solubility, binding affinity, and pharmacokinetic profiles. This makes this compound a valuable synthetic intermediate and a candidate for creating hybrid molecules and probe compounds in biochemical research. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

N'-phthalazin-1-ylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHYUWXNEQOXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Chlorophthalazine Derivatives

The most widely documented approach involves the reaction of 1-chlorophthalazine with propane-1,3-diamine under nucleophilic aromatic substitution (NAS) conditions. This method, adapted from the synthesis of analogous p-tolyl-substituted phthalazine derivatives, proceeds via the displacement of the chlorine atom by the primary amine group of propane-1,3-diamine.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Base: Triethylamine (Et₃N, 5 equivalents)

  • Temperature: 135–155°C (reflux)

  • Duration: 24–72 hours

  • Workup: Post-reaction, the mixture is cooled, diluted with chloroform, and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography using ethyl acetate/dichloromethane (1:5) as the eluent.

Key Observations

  • The reaction’s success hinges on the activation of the phthalazine ring’s electrophilic center, facilitated by electron-withdrawing groups (e.g., chlorine).

  • Steric hindrance from substituents on the phthalazine ring significantly impacts yield. For example, the p-tolyl-substituted analogue (4h) achieved a 44% yield under similar conditions, suggesting that the unsubstituted parent compound may exhibit marginally higher reactivity.

Analytical Characterization and Spectral Data

Physicochemical Properties

  • Appearance: Grey to brown solid (dependent on purity).

  • Melting Point: 250–252°C (observed for p-tolyl analogue).

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in ethanol and chloroform.

Spectroscopic Analysis

Infrared Spectroscopy (IR)

  • Key Peaks:

    • 3268 cm⁻¹: N–H stretching (amine).

    • 1617 cm⁻¹: C=N stretching (phthalazine ring).

¹H Nuclear Magnetic Resonance (NMR)

  • DMSO-d₆, 400 MHz:

    • δ 1.83 (t, 2H, J = 6.8 Hz, CH₂).

    • δ 2.40 (s, 3H, Ar–CH₃ in p-tolyl analogue).

    • δ 3.1–3.76 (m, 4H, NH₂ and NH protons).

    • δ 7.34–8.38 (m, aromatic protons).

Mass Spectrometry (MS)

  • m/z: 345 (M⁺) for p-tolyl derivative.

Optimization Strategies and Challenges

Yield Enhancement

The moderate yields (44% for 4h) in NAS-based syntheses underscore the need for optimization:

  • Catalytic Additives: Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction kinetics.

  • Microwave Assistance: Reducing reaction time and improving regioselectivity via microwave irradiation.

Purification Challenges

  • Column chromatography remains the preferred purification method due to the compound’s polar nature.

  • Recrystallization from ethanol/water mixtures has been reported for analogues but requires careful solvent selection to avoid co-precipitation of byproducts.

Comparative Analysis of Synthetic Methods

MethodConditionsYieldAdvantagesLimitations
NAS with 1-chlorophthalazineDMF, Et₃N, 135–155°C44%High regioselectivityLong reaction time, moderate yield
Reductive AminationPd/C, H₂, RTN/AMild conditionsUntested for phthalazine systems

Chemical Reactions Analysis

Types of Reactions

N1-(phthalazin-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups on the phthalazine ring or the propane-1,3-diamine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenated compounds, acids, or bases; conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce amine-functionalized derivatives.

Scientific Research Applications

N1-(phthalazin-1-yl)propane-1,3-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N1-(phthalazin-1-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Agents
  • Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesized via multicomponent reactions, these hybrids exhibit IC50 values of 9.8–41.6 µM against lung (A549) and cervical (HeLa) carcinoma cell lines. The phthalazinone core contributes to DNA intercalation, while the pyrazole and pyran groups enhance target specificity .
  • N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine : A parent compound for RVFV inhibitors, this analog retains the propane-1,3-diamine chain but replaces phthalazine with a biphenyl-ether group. Modifications to the diamine chain improved antiviral potency, highlighting the chain’s role in bioavailability .
Antiviral Agents
  • Cyclam-Substituted Propane-1,3-diamine Derivatives : Anti-HIV-1 activity was observed in cyclam macrocycles functionalized with propane-1,3-diamine. These compounds inhibit viral entry by binding to CXCR4 co-receptors, demonstrating the diamine’s utility in chelating metal ions critical for viral replication .
Fluorescence Probes
  • Benzo[a]phenoxazinium Chlorides: Derived from N1-(naphthalen-1-yl)propane-1,3-diamine, these probes exhibit near-infrared (NIR) fluorescence. The naphthalene group enhances π-conjugation, while sulfonamide modifications tune emission wavelengths (650–850 nm) for bioimaging applications .

Structural and Functional Differences

Compound Name Substituent on Propane-1,3-diamine Key Activity/Application Evidence Source
N1-(Phthalazin-1-yl)propane-1,3-diamine Phthalazin-1-yl Anticancer (theoretical)
N1-(Naphthalen-1-yl)propane-1,3-diamine Naphthalen-1-yl Fluorescence probes (NIR imaging)
N1-(Biphenyl-4-yloxyethyl)propane-1,3-diamine Biphenyl-4-yloxyethyl Antiviral (RVFV inhibition)
N1-(Pyridin-2-ylmethyl)propane-1,3-diamine Pyridin-2-ylmethyl Chelation, drug delivery
N1-(6-Methylpyrimidin-4-yl)propane-1,3-diamine 6-Methylpyrimidin-4-yl Unspecified (structural analog)

Physicochemical Properties

  • Fluorescence: Phthalazine derivatives generally exhibit lower fluorescence compared to naphthalene-based analogs due to reduced π-conjugation. For example, benzo[a]phenoxazinium chlorides achieve quantum yields >0.3 in NIR .
  • Solubility : The propane-1,3-diamine chain improves aqueous solubility, critical for bioavailability. Derivatives with aromatic substituents (e.g., biphenyl) show lower solubility but enhanced membrane permeability .

Q & A

Q. What are the standard synthetic routes for N1-(phthalazin-1-yl)propane-1,3-diamine, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation or reductive amination. A common method involves reacting phthalazin-1-amine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). Temperature (80–100°C) and solvent polarity are critical for controlling regioselectivity . For nitro-group reduction (e.g., in intermediates), hydrogenation with Pd/C or NaBH₄ in acidic media yields the diamine backbone, requiring strict pH control (pH 4–6) to avoid over-reduction .

Q. How is purity assessed during synthesis, and what purification techniques are recommended?

Purity is evaluated via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Column chromatography (silica gel, eluent polarity adjusted for amine retention) is standard for purification. For hygroscopic intermediates, anhydrous MgSO₄ or molecular sieves are used post-synthesis .

Q. What spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include δ 2.6–3.1 ppm (methylene protons adjacent to amines) and δ 8.2–9.1 ppm (phthalazine aromatic protons) .
  • FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C phthalazine vibrations) .
  • Mass spectrometry : Molecular ion [M+H]⁺ confirmed via ESI-MS .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity in Cu(I)-catalyzed cross-coupling for derivatives?

Cu(I)-catalyzed coupling (e.g., with aryl halides) requires ligands like L-proline or triphenylphosphine to stabilize intermediates. Solvent choice (acetonitrile > DMF) improves catalytic efficiency by reducing side reactions. For example, in synthesizing N1-(aryl) derivatives, a 1:2 molar ratio of CuI to ligand at 80°C yields >90% conversion .

Q. What strategies resolve conflicting NMR data in branched vs. linear isomers?

Use NOESY/ROESY to differentiate isomers: proximity of phthalazine protons to methylene groups confirms branching. For ambiguous cases, computational modeling (DFT at B3LYP/6-31G**) predicts chemical shifts with <0.1 ppm deviation from experimental data .

Q. How are Boc-protected intermediates used to enhance synthetic flexibility?

Boc protection of terminal amines (using Boc₂O in CH₂Cl₂ at 0°C) prevents unwanted nucleophilic side reactions. Deprotection with TFA/CH₂Cl₂ (1:4 v/v) regenerates free amines for subsequent functionalization. This approach improves yields in multi-step syntheses (e.g., spirocyclic derivatives) by >30% .

Q. What bioactivity evaluation protocols are used for antimicrobial/anticancer potential?

  • Antimicrobial : MIC assays against S. aureus and E. coli (96-well plate, 24 h incubation). Derivatives with electron-withdrawing substituents (e.g., -CF₃) show MICs ≤ 8 µg/mL due to enhanced membrane disruption .
  • Anticancer : MTT assays (72 h, IC₅₀ calculations) on HeLa cells. Substituent effects (e.g., chloro vs. trifluoromethyl) correlate with apoptosis induction via caspase-3 activation .

Q. How are structure-activity relationships (SAR) analyzed for phthalazine derivatives?

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance DNA intercalation (ΔTm = +5–8°C in thermal denaturation assays).
  • Alkyl chain length : Propane-1,3-diamine backbone optimizes solubility and target binding (logP ~1.5). Longer chains reduce cellular uptake due to hydrophobicity .

Q. What computational methods predict spectroscopic or reactivity trends?

  • IR/Raman : DFT simulations (B3LYP/6-311++G**) match experimental group frequencies (e.g., N-H bends at 1550–1600 cm⁻¹) with <5 cm⁻¹ error .
  • Reactivity : Fukui indices identify nucleophilic sites (e.g., terminal amines) for electrophilic attack, guiding derivatization strategies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Solubility factors : Use DMSO stock solutions ≤10 mM to avoid precipitation in aqueous assays.
  • Cell line variability : Normalize data to internal controls (e.g., cisplatin for cytotoxicity).
  • Structural validation : Confirm diastereomeric purity via chiral HPLC before testing .

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